2-Chloro-3-methyl-4-nitropyridine 1-oxide
Overview
Description
2-Chloro-3-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring, along with an oxide group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-chloro-3-methylpyridine followed by oxidation. One common method includes the reaction of 2-chloro-3-methylpyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-chloro-3-methyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 2-amino-3-methyl-4-nitropyridine 1-oxide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitropyridine 1-oxide
- 3-Chloro-4-nitropyridine 1-oxide
- 2-Methyl-4-nitropyridine N-oxide
Uniqueness
2-Chloro-3-methyl-4-nitropyridine 1-oxide is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a nitro group on the pyridine ring, along with the 1-oxide functionality, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-3-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWNDVWSHMKOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1Cl)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372853 | |
Record name | 2-Chloro-3-methyl-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60323-95-7 | |
Record name | 2-Chloro-3-methyl-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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